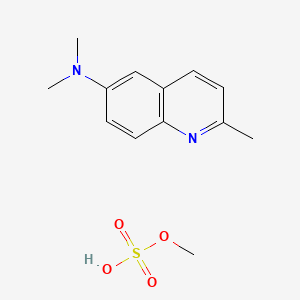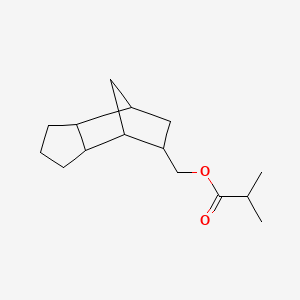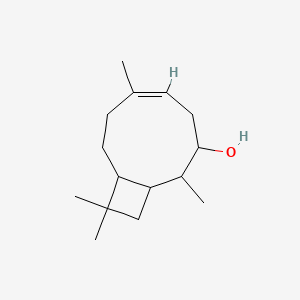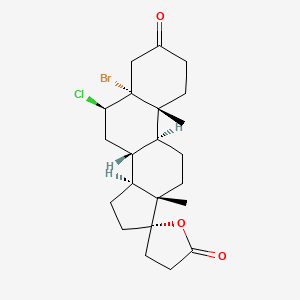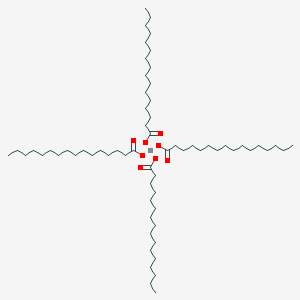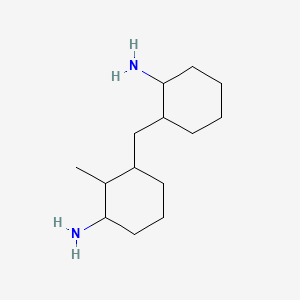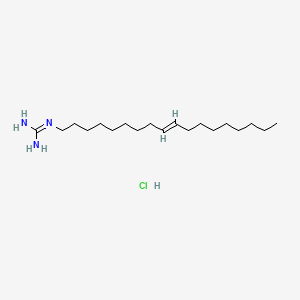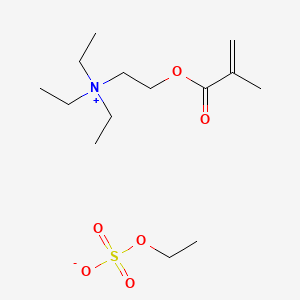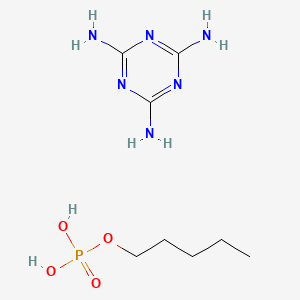
10,10'-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” is a complex organic compound that belongs to the class of anthracene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” typically involves the condensation of 1-chloroanthracene-9(10H)-one with ethanediylidene. The reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
科学研究应用
Chemistry
The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a fluorescent probe due to its photophysical properties.
Medicine
Industry
In the industrial sector, the compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of “10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” involves its interaction with specific molecular targets. The compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar structural features.
1-Chloroanthracene-9(10H)-one: A precursor in the synthesis of the compound.
9,10-Dichloroanthracene: Another derivative with similar chemical properties.
Uniqueness
“10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
属性
CAS 编号 |
85153-40-8 |
|---|---|
分子式 |
C30H16Cl2O2 |
分子量 |
479.3 g/mol |
IUPAC 名称 |
(10E)-1-chloro-10-[(2E)-2-(4-chloro-10-oxoanthracen-9-ylidene)ethylidene]anthracen-9-one |
InChI |
InChI=1S/C30H16Cl2O2/c31-25-13-5-11-21-19(17-7-1-3-9-23(17)29(33)27(21)25)15-16-20-18-8-2-4-10-24(18)30(34)28-22(20)12-6-14-26(28)32/h1-16H/b19-15+,20-16+ |
InChI 键 |
VIZUBHPKAIOLKP-MXWIWYRXSA-N |
手性 SMILES |
C1=CC=C2C(=O)C3=C(/C(=C/C=C/4\C5=CC=CC=C5C(=O)C6=C4C=CC=C6Cl)/C2=C1)C=CC=C3Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C3C4=C(C(=CC=C4)Cl)C(=O)C5=CC=CC=C53)C6=C(C2=O)C(=CC=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


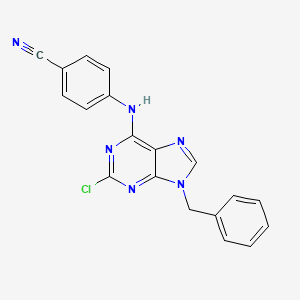
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
